molecular formula C18H17ClN2O3 B13546905 [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate CAS No. 436127-51-4

[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B13546905
CAS No.: 436127-51-4
M. Wt: 344.8 g/mol
InChI Key: WUNQTQBOLWJBPD-UHFFFAOYSA-N
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Description

[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that features a combination of a naphthalene derivative and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the introduction of the chloropyridine moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate: This compound is unique due to its specific combination of a naphthalene derivative and a chloropyridine moiety.

    Diethyl (1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)phosphonate: Another compound with a similar naphthalene core but different functional groups.

    Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: A related compound with a hydroxyl group instead of a chloropyridine moiety.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene derivative and a chloropyridine moiety allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

436127-51-4

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C18H17ClN2O3/c19-16-9-8-13(10-20-16)18(23)24-11-17(22)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,8-10,15H,3,5,7,11H2,(H,21,22)

InChI Key

WUNQTQBOLWJBPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)COC(=O)C3=CN=C(C=C3)Cl

solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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